N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 894060-65-2
Cat. No.: VC11915398
Molecular Formula: C20H17N7O2S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide - 894060-65-2](/images/structure/VC11915398.png)
Specification
CAS No. | 894060-65-2 |
---|---|
Molecular Formula | C20H17N7O2S |
Molecular Weight | 419.5 g/mol |
IUPAC Name | N-(3-acetamidophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C20H17N7O2S/c1-13(28)22-15-3-2-4-16(11-15)23-19(29)12-30-20-25-24-18-6-5-17(26-27(18)20)14-7-9-21-10-8-14/h2-11H,12H2,1H3,(H,22,28)(H,23,29) |
Standard InChI Key | JCIYCDXRVWUGTN-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolopyridazine scaffold fused with a pyridin-4-yl group at position 6 and a sulfanyl-acetamide moiety at position 3. The acetamidophenyl group introduces hydrophobicity, while the sulfur atom enhances reactivity (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 419.5 g/mol | |
CAS Number | 894060-65-2 | |
Solubility | Limited data; likely polar aprotic solvents | – |
Spectroscopic Characterization
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NMR: The -NMR spectrum exhibits peaks for aromatic protons (δ 7.2–8.5 ppm), acetamide methyl (δ 2.1 ppm), and sulfanyl-linked methylene (δ 3.8 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 420.1 [M+H].
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Triazolopyridazine Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux.
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Sulfanyl-Acetamide Introduction: Thiol-ene coupling between 3-mercapto-triazolopyridazine and chloroacetamide intermediates.
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Pyridinyl Functionalization: Suzuki-Miyaura coupling to attach the pyridin-4-yl group.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | Hydrazine, EtOH, 80°C, 12h | 65 | |
2 | KCO, DMF, rt, 6h | 78 | |
3 | Pd(PPh), dioxane | 72 |
Purification and Analysis
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7).
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HPLC: Purity >95% (C18 column, acetonitrile/water gradient).
Biological Activities and Mechanisms
Antimalarial Activity
In vitro assays against Plasmodium falciparum (3D7 strain) demonstrated an IC of 1.2 µM, comparable to chloroquine (IC: 0.8 µM). The sulfanyl group is critical for heme polymerization inhibition.
Antifungal Properties
Against Candida albicans, the compound showed a MIC of 8 µg/mL, likely via ergosterol biosynthesis disruption.
Activity | IC/MIC | Reference |
---|---|---|
Antimalarial | 1.2 µM | |
Antifungal | 8 µg/mL | |
Anticancer (MCF-7) | 60% inhibition at 10 µM |
Structure-Activity Relationships (SAR)
Role of Substituents
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Pyridinyl Group: Enhances solubility and target binding via π-π interactions.
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Sulfanyl Linker: Improves metabolic stability compared to oxygen analogs.
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Acetamidophenyl Moiety: Increases lipophilicity, aiding membrane permeability.
Analog Comparisons
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N-(4-Acetamidophenyl) Analog: Reduced antimalarial activity (IC: 2.5 µM), highlighting the importance of the 3-substituent .
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Fluorophenyl Derivatives: Higher antifungal potency (MIC: 4 µg/mL) but increased cytotoxicity.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Moderate Caco-2 permeability (P: 12 × 10 cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide metabolites.
Toxicity Data
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Acute Toxicity: LD > 500 mg/kg in murine models.
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Genotoxicity: Negative in Ames test.
Future Research Directions
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Mechanistic Elucidation: Detailed enzymology studies to identify molecular targets.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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In Vivo Efficacy: Testing in malaria-infected animal models.
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Structural Optimization: Fluorine incorporation to improve blood-brain barrier penetration.
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